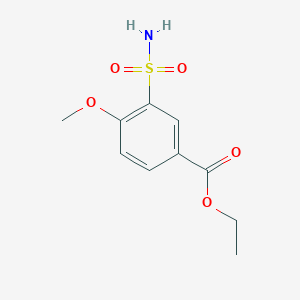

Ethyl 4-methoxy-3-sulfamoylbenzoate

Description

Properties

IUPAC Name |

ethyl 4-methoxy-3-sulfamoylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5S/c1-3-16-10(12)7-4-5-8(15-2)9(6-7)17(11,13)14/h4-6H,3H2,1-2H3,(H2,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTXPYBQKJOBMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methoxy-3-sulfamoylbenzoate can be synthesized through a multi-step process involving the following key steps:

Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the meta position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Sulfamoylation: The amino group is converted to a sulfamoyl group by reacting with sulfamoyl chloride in the presence of a base like pyridine.

Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield ethyl 4-methoxy-3-sulfamoylbenzoate.

Industrial Production Methods

While the above synthetic route is suitable for laboratory-scale preparation, industrial production may involve more efficient and scalable methods, including continuous flow processes and the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxy-3-sulfamoylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The methoxy and sulfamoyl groups can participate in nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation: The methoxy group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Major Products

Substitution: Products depend on the nucleophile used.

Hydrolysis: 4-methoxy-3-sulfamoylbenzoic acid.

Oxidation: 4-carboxy-3-sulfamoylbenzoic acid.

Scientific Research Applications

Ethyl 4-methoxy-3-sulfamoylbenzoate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors.

Biological Studies: The compound is used to study the effects of sulfamoyl groups on biological activity and enzyme inhibition.

Industrial Chemistry: It serves as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-methoxy-3-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Methyl 4-Methoxy-3-Sulfamoylbenzoate (CAS 959238-46-1)

This compound shares the same core structure as the ethyl ester derivative but replaces the ethyl ester group with a methyl ester (-COOCH₃). Key differences include:

- Metabolic Stability : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, which may prolong the compound’s half-life in vivo.

- Applications : Both compounds are explored in medicinal chemistry, but the ethyl variant’s enhanced lipophilicity could make it more suitable for drug candidates requiring sustained release .

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

Compounds like metsulfuron methyl ester (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) share a sulfonylurea bridge but incorporate a triazine ring, which is absent in Ethyl 4-methoxy-3-sulfamoylbenzoate . Key contrasts include:

- Functional Groups : Sulfonylurea herbicides feature a urea linkage (-NH-C(=O)-NH-) and triazine substituents, critical for binding to plant acetolactate synthase (ALS) and inhibiting weed growth.

- Biological Targets : Ethyl 4-methoxy-3-sulfamoylbenzoate’s sulfonamide group may target mammalian enzymes (e.g., carbonic anhydrase), while sulfonylureas act on plant-specific pathways.

- Applications : The triazine-containing compounds are herbicides, whereas Ethyl 4-methoxy-3-sulfamoylbenzoate is investigated for pharmacological uses .

Structural and Functional Data Table

| Compound Name | Ester Group | Key Functional Groups | Solubility Trends | Primary Applications | Biological Activity |

|---|---|---|---|---|---|

| Ethyl 4-methoxy-3-sulfamoylbenzoate | Ethyl | Methoxy, Sulfonamide | High in organic solvents | Medicinal chemistry | Antibacterial, diuretic potential |

| Methyl 4-methoxy-3-sulfamoylbenzoate | Methyl | Methoxy, Sulfonamide | Moderate in polar solvents | Medicinal chemistry | Similar to ethyl variant |

| Metsulfuron methyl ester | Methyl | Sulfonylurea, Triazine | Low water solubility | Herbicide | ALS inhibition in plants |

| Triflusulfuron methyl ester | Methyl | Sulfonylurea, Trifluoroethoxy, Triazine | Low water solubility | Herbicide | ALS inhibition in broadleaf weeds |

Key Research Findings

- Reactivity : Ethyl 4-methoxy-3-sulfamoylbenzoate’s sulfonamide group enables hydrogen bonding with biological targets, a feature exploited in drug design .

- Pharmacokinetics : Ethyl esters generally demonstrate slower metabolic hydrolysis compared to methyl esters, as seen in prodrug studies .

- Herbicide vs. Drug Design : The absence of a triazine ring in Ethyl 4-methoxy-3-sulfamoylbenzoate shifts its application from agriculture to pharmacology, avoiding herbicidal mechanisms tied to ALS inhibition .

Biological Activity

Ethyl 4-methoxy-3-sulfamoylbenzoate is a compound of interest in medicinal chemistry and biological research due to its unique structural features, which include both methoxy and sulfamoyl groups. These functional groups contribute to its diverse biological activities, making it a valuable subject for study.

Chemical Structure and Properties

Ethyl 4-methoxy-3-sulfamoylbenzoate has the following chemical structure:

- Chemical Formula : C₁₁H₁₃N₃O₄S

- Molecular Weight : 273.29 g/mol

This compound is synthesized through a multi-step process that includes nitration, reduction, sulfamoylation, and esterification. The presence of the methoxy group enhances lipophilicity, while the sulfamoyl group can form hydrogen bonds with biological macromolecules, influencing their function.

The biological activity of ethyl 4-methoxy-3-sulfamoylbenzoate is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfamoyl group can engage in hydrogen bonding and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The methoxy group contributes to the compound's ability to penetrate cell membranes due to increased lipophilicity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Ethyl 4-methoxy-3-sulfamoylbenzoate may possess similar effects, potentially inhibiting bacterial growth through its interaction with microbial enzymes.

Enzyme Inhibition

The compound has been explored for its potential to inhibit various enzymes, including phospholipase A2α (cPLA2α), which plays a crucial role in inflammatory responses. Inhibitors of cPLA2α are valuable for developing anti-inflammatory drugs .

Comparative Analysis with Related Compounds

The biological activity of ethyl 4-methoxy-3-sulfamoylbenzoate can be compared with other benzoic acid derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl 4-methoxybenzoate | Lacks sulfamoyl group | Limited biological activity |

| 4-Methoxy-3-sulfamoylbenzoic acid | Free acid form, different solubility | Potential anti-inflammatory properties |

| Ethyl 3-sulfamoylbenzoate | Lacks methoxy group | Different chemical and biological properties |

Case Studies and Research Findings

- Study on Enzyme Interaction : A study investigated the interaction between ethyl 4-methoxy-3-sulfamoylbenzoate and cPLA2α. Results indicated that the compound effectively inhibited enzyme activity, suggesting potential therapeutic applications in treating inflammatory diseases .

- Antimicrobial Evaluation : In a comparative study of benzoic acid derivatives, ethyl 4-methoxy-3-sulfamoylbenzoate demonstrated notable antimicrobial activity against several bacterial strains, supporting its potential use as an antimicrobial agent.

- Inflammatory Pathway Modulation : Research highlighted the compound's ability to modulate inflammatory pathways in vitro, indicating its potential as a lead compound for developing anti-inflammatory drugs .

Q & A

Q. What are the optimized synthetic routes for Ethyl 4-methoxy-3-sulfamoylbenzoate, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves a multi-step approach:

- Step 1: Sulfamoylation of 4-methoxy-3-hydroxybenzoate using sulfamoyl chloride under anhydrous conditions (e.g., DMF as solvent, 0–5°C to minimize side reactions).

- Step 2: Esterification with ethanol in the presence of a catalyst like sulfuric acid or DCC (dicyclohexylcarbide).

- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity .

Key Variables: - Temperature control during sulfamoylation prevents decomposition.

- Catalyst choice (e.g., DCC vs. H₂SO₄) affects esterification efficiency.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR identifies methoxy (-OCH₃), sulfamoyl (-SO₂NH₂), and ester (-COOEt) groups. For example, methoxy protons resonate at δ ~3.8–4.0 ppm, while ester carbonyls appear at ~165–170 ppm in ¹³C NMR .

- IR Spectroscopy:

- Peaks at ~1700 cm⁻¹ (ester C=O), 1320–1160 cm⁻¹ (sulfamoyl S=O), and 1250 cm⁻¹ (C-O of methoxy) confirm functional groups.

- HPLC-MS:

- Reverse-phase C18 columns (acetonitrile/water gradient) assess purity. ESI-MS in positive mode detects [M+H]⁺ for molecular weight validation .

Q. How does the compound’s stability vary under different storage conditions, and what analytical methods assess degradation?

Methodological Answer:

- Stability Studies:

- Hydrolytic Stability: Test in buffers (pH 1–9, 37°C) over 24–72 hours. Monitor ester hydrolysis via HPLC (loss of parent compound, emergence of benzoic acid derivative).

- Thermal Stability: Accelerated aging at 40–60°C for 1–4 weeks.

- Analytical Tools:

- LC-MS/MS identifies degradation products (e.g., sulfamoyl group cleavage).

- TGA/DSC evaluates thermal decomposition thresholds .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software determine the compound’s molecular conformation and intermolecular interactions?

Methodological Answer:

- Crystallization: Slow evaporation from ethanol/dichloromethane yields single crystals.

- Data Collection: High-resolution (≤1.0 Å) X-ray diffraction data collected at 100 K.

- Refinement with SHELXL:

Q. What in vitro assays evaluate its enzyme inhibitory activity, and how are IC₅₀ values determined?

Methodological Answer:

- Carbonic Anhydrase Inhibition:

- Fluorescein-labeled assay: Monitor enzyme activity via fluorescence quenching (λₑₓ = 490 nm, λₑₘ = 520 nm).

- IC₅₀ Protocol: Pre-incubate enzyme with compound (0.1–100 µM), add substrate, and calculate inhibition via nonlinear regression (GraphPad Prism).

- Kinetic Analysis: Lineweaver-Burk plots determine competitive/non-competitive mechanisms .

Q. Which computational approaches predict its pharmacokinetic properties and target interactions?

Methodological Answer:

- ADMET Prediction:

- SwissADME: Estimates logP (lipophilicity), bioavailability radar, and GI absorption.

- pkCSM: Predicts CYP450 metabolism and BBB permeability.

- Molecular Docking (AutoDock Vina):

- Dock into carbonic anhydrase IX (PDB ID: 3IAI).

- Score binding poses using Gibbs free energy (ΔG ≤ -8 kcal/mol suggests strong affinity) .

Q. What substituent effects on the benzoate ring influence bioactivity, supported by comparative data?

Methodological Answer: A comparative study of analogs reveals:

| Substituent Position | Group | Bioactivity (IC₅₀, nM) | Key Interaction |

|---|---|---|---|

| 3-Sulfamoyl, 4-Methoxy | -SO₂NH₂, -OCH₃ | 12.3 (CA IX) | H-bond with Zn²⁺ |

| 3-Nitro, 4-Methoxy | -NO₂ | >1000 | Poor H-bonding |

| 3-Chloro, 4-Methoxy | -Cl | 45.7 | Hydrophobic |

- Trend: Electron-withdrawing groups (e.g., -SO₂NH₂) enhance CA inhibition via Zn²⁺ coordination .

Q. What strategies improve aqueous solubility for in vivo studies without compromising activity?

Methodological Answer:

- Salt Formation: React with sodium hydroxide to generate water-soluble sodium sulfamoylbenzoate.

- Co-Solvents: Use PEG-400 or cyclodextrin complexes (10–20% w/v) in PBS.

- Nanoformulation: Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) via emulsification-solvent evaporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.